molecular formula C13H15N3O2 B5160558 3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5160558
M. Wt: 245.28 g/mol
InChI Key: KNSVXAJHGJTGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide, often involves 1,3-dipolar cycloaddition reactions. For instance, 1,3-dipolar cycloaddition of 5-nitro-2-furyldiazomethane with various acetylenic and acrylonitrile compounds has been demonstrated to afford corresponding pyrazolines and pyrazoles (Sasaki, Eguchi, & Kojima, 1968). Another approach involves the base-mediated cycloaddition of α-substituted vinyl phosphonates with diazo compounds to synthesize 3-pyrazolylphosphonates and 5-pyrazolcarboxylates, showcasing the versatility in synthesizing pyrazole derivatives (Goulioukina et al., 2016).

Molecular Structure Analysis

The crystal structure of pyrazole derivatives, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined, providing insights into their molecular geometry and interactions. These structures are typically characterized by X-ray diffraction methods, which offer detailed information on the arrangement of atoms within the molecule (Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For example, Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have been used to efficiently synthesize 1,3,5-trisubstituted pyrazoles, illustrating the compound's reactivity towards forming fused heterocyclic systems (Xue et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be inferred from detailed structural analysis and experimental measurements, although specific data on 3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide might not be readily available in the literature.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies have shown that these compounds can exhibit a range of behaviors, including interactions with DNA, enzyme inhibition, and potential antiproliferative effects, depending on the specific substituents and structural configuration (Lu et al., 2014).

properties

IUPAC Name

5-cyclopropyl-N-[2-(furan-2-yl)ethyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(14-6-5-10-2-1-7-18-10)12-8-11(15-16-12)9-3-4-9/h1-2,7-9H,3-6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSVXAJHGJTGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.